molecular formula C6H6N2O3 B125904 2-Amino-4-nitrophenol CAS No. 99-57-0

2-Amino-4-nitrophenol

Cat. No. B125904
CAS RN: 99-57-0
M. Wt: 154.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-N
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Patent
US05244994

Procedure details

A dye of the invention is prepared by dissolving about 369 parts of 2-amino-4-nitrophenol in about 600 ml of warm pyridine in a 2 liter three-necked flask equipped with a mechanical stirrer, a Dean & Stark adapter or glass trap to collect distilled off solvent, and a condenser. About 600 parts of triethyl orthoacetate are added to the flask while refluxing using an oil bath maintained at 120°-140° C. The ethanol formed is distilled off followed by the pyridine until about 500 ml of total solvent are removed. The reaction mixture is stirred overnight at room temperature after which about 1500 ml of ethanol are added to precipitate the product. Filtering provided 5-nitro-2-methylbenzoxazole (1) as a tannish-brown solid which is washed with ethanol, ethyl acetate, and then ligroin, and dried under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].N1C=CC=[CH:14][CH:13]=1>>[N+:8]([C:6]1[CH:5]=[CH:4][C:3]2[O:11][C:13]([CH3:14])=[N:1][C:2]=2[CH:7]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
600 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature after which about 1500 ml of ethanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dye of the invention is prepared
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
a Dean & Stark adapter or glass trap to collect
DISTILLATION
Type
DISTILLATION
Details
distilled off solvent, and a condenser
ADDITION
Type
ADDITION
Details
About 600 parts of triethyl orthoacetate are added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 120°-140° C
CUSTOM
Type
CUSTOM
Details
The ethanol formed
DISTILLATION
Type
DISTILLATION
Details
is distilled off
CUSTOM
Type
CUSTOM
Details
are removed
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
Filtering

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.